molecular formula C22H32ClNO3 B039979 (r)-Oxybutynin CAS No. 119618-21-2

(r)-Oxybutynin

Katalognummer B039979
CAS-Nummer: 119618-21-2
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: XIQVNETUBQGFHX-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of (R)-Oxybutynin involves complex chemical processes, including catalytic enantioselective cyanosilylation as a pivotal step. A study by Masumoto et al. (2002) highlighted a practical approach to synthesizing (S)-Oxybutynin, which can be adapted for (R)-Oxybutynin, showcasing the intricate steps necessary to achieve high enantioselectivity and yield in the production of this compound (Masumoto, Suzuki, Kanai, & Shibasaki, 2002).

Molecular Structure Analysis

The molecular structure of (R)-Oxybutynin is critical to its pharmacological activity, with stereoselectivity playing a significant role in its interaction with muscarinic receptors. Enantiomers of oxybutynin show different affinities for muscarinic receptor subtypes, which is crucial for understanding its mechanism of action and the stereochemical aspects that influence its pharmacological profile.

Chemical Reactions and Properties

(R)-Oxybutynin undergoes various chemical reactions, including ester hydrolysis and oxidation, which can affect its stability and efficacy. Canavesi et al. (2016) discovered a new impurity in oxybutynin patches, indicating the complexity of its chemical stability and the reactions it may undergo during formulation and storage (Canavesi, Aprile, Giovenzana, Di Sotto, Di Giacomo, Del Grosso, & Grosa, 2016).

Physical Properties Analysis

The physical properties of (R)-Oxybutynin, including solubility, melting point, and adsorption characteristics, are essential for formulation development. Studies on its enantiomers have provided insights into these properties, guiding the optimization of delivery systems for improved therapeutic outcomes.

Chemical Properties Analysis

The chemical properties of (R)-Oxybutynin, such as its pKa, logP, and interaction with plasma proteins, are pivotal in determining its pharmacokinetics and dynamics. Shibukawa et al. (2002) investigated the plasma protein binding of oxybutynin enantiomers, revealing enantioselective binding that influences its distribution and elimination (Shibukawa, Ishizawa, Kimura, Sakamoto, Ogita, Matsuo, Kuroda, Matayatsu, Nakagawa, & Wainer, 2002).

Wissenschaftliche Forschungsanwendungen

  • Muscarinic Receptor Selectivity and Urinary Incontinence Treatment : (R)-Oxybutynin (R)OXY and its racemic mixture (R/S)OXY show stereoselectivity for M1 and M3 muscarinic receptors. However, it may not offer significant pharmacological advantages over (R)-Oxybutynin in treating urinary incontinence (Noronha-Blob & Kachur, 1991).

  • Effect on Neurogenic Detrusor Overactivity (NDO) : Intravesical doses of 5 to 15 mg of (R)-oxybutynin administered 2 to 3 times daily can reduce peak-trough fluctuations of NDO more effectively than oral administration (Kretschmar et al., 2020).

  • Management of Bladder Dysfunction and Enuresis : Oxybutynin chloride is highly effective in managing reflex neurovesical dysfunction, enuresis, and bladder spasm (Thompson & Lauvetz, 1976).

  • Topical and Transdermal Formulations : Oxybutynin chloride topical gel (OTG) is efficacious in relieving symptoms of overactive bladder and is associated with a low incidence of anticholinergic adverse events (Staskin & Salvatore, 2010). Additionally, oxybutynin patches can be used for detecting bacterial infections, and occlusion with a polyethylene layer can increase drug flux by 30-40% (Minghetti et al., 2007).

  • Protective Effect on Bladder Function and Structure : Oxybutynin has a protective effect, preventing hypertrophic and ischemic bladder changes (Scheepe et al., 2007).

  • Cholinergic Side Effects : Both oxybutynin and its metabolite desethyloxybutynin potently displace muscarinic receptor binding at M1, M3, and M4 receptors, which suggests potential cholinergic side effects (Reitz et al., 2007).

  • Extended-Release Formulations : Extended-release oxybutynin maintains therapeutic benefits and improves tolerability compared to immediate-release formulations (Michel, 2002).

  • Treatment of Hyperhidrosis : Oxybutynin is effective in treating both focal and generalized hyperhidrosis, showing a universally good response among different patient groups (Campanati et al., 2015).

  • Pharmacokinetics and Metabolite Patterns : The pharmacokinetics of oxybutynin's enantiomers and N-desethyloxybutynin differ based on the method of administration, with transdermal administration resulting in lower plasma concentrations and different metabolite patterns compared to oral administration (Zobrist et al., 2001).

  • Cognitive Impacts in Older Patients : Chronic administration of anticholinergic agents like oxybutynin in older patients may result in non-degenerative mild cognitive impairment (Maruyama et al., 2007).

Eigenschaften

IUPAC Name

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQVNETUBQGFHX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Oxybutynin

CAS RN

119618-21-2
Record name Oxybutynin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aroxybutynin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BRQ29UUB7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The Oxybutynin Resin Complex was prepared by first dissolving 300 g of oxybutynin hydrochloride in 8 L of purified water, and then slowly adding 1586 g of AMBERLITE™ IRP-69 resin with continuous mixing. The pH was adjusted to 3.9. The dispersion was mixed for 4 hours, and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convention oven maintained at 50° C. until moisture content was about 25%. KOLLICOAT™ SR-30D polymer system (540 g) was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried in a 50° C. VWR™ convention oven to the moisture content about 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ and continued drying at 50° C. until the moisture content was between 3-7%. The dried granules were then milled through a 40 mesh screen using CO-MIL™.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1% oxybutynin delivery system was prepared in the manner described in Example 8 except that the amount of oxybutynin chloride used was 1 gram and that 1 gram of Pluronic F68 was dissolved into 22 grams of water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pluronic F68
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
22 g
Type
solvent
Reaction Step Two
Yield
1%

Synthesis routes and methods III

Procedure details

The above composition was prepared by mixing the alcohol, oxybutynin chloride and glycerin in a jacketed mixer for about 5 minutes. The KLUCEL® HF was slowly added while continuing to mix. The water and sodium hydroxide solution are added to obtain a pH of about 6. After all ingredients were added, the mixing continued for 1.5 to 3 hours. The temperature of the mixer was maintained between 15-35° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Oxybutynin
Reactant of Route 2
Reactant of Route 2
(r)-Oxybutynin
Reactant of Route 3
Reactant of Route 3
(r)-Oxybutynin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(r)-Oxybutynin
Reactant of Route 5
Reactant of Route 5
(r)-Oxybutynin
Reactant of Route 6
Reactant of Route 6
(r)-Oxybutynin

Citations

For This Compound
211
Citations
G Sathyan, MB Chancellor… - British journal of clinical …, 2001 - Wiley Online Library
… and the consequent increase in dry mouth severity correlated with the metabolite R-desethyloxybutynin concentration, and no apparent relationship was observed with the R-oxybutynin …
Number of citations: 103 bpspubs.onlinelibrary.wiley.com
M Kretschmar, AA Suleiman, P Krause… - The Journal of …, 2021 - Wiley Online Library
… However, the translational value of our results, specifically the suggested dosage of 12.5 mg of R-oxybutynin twice daily needs to be confirmed by prospective phase 3 studies. …
Number of citations: 8 accp1.onlinelibrary.wiley.com
H Mizushima, K Kinoshita, K Abe, H Ishizuka… - Biological and …, 2007 - jstage.jst.go.jp
To elucidate the relationships between the pharmacokinetics and pharmacological effects of oxybutynin ((R/S)-OXY), the micturition pressure and the plasma concentration profiles of (R…
Number of citations: 8 www.jstage.jst.go.jp
AM Comer, KL Goa - Drugs & aging, 2000 - Springer
▲ Extended-release oxybutynin (Ditropan XL® 1 ) uses an osmotic system (OROS®) to deliver a controlled amount of oxybutynin chloride into the gastrointestinal tract over a 24-hour …
Number of citations: 28 link.springer.com
MM Goldenberg - Clinical therapeutics, 1999 - Elsevier
… Pharmacokinetic studies have indicated a slow rise in mean plasma concentration of the isomer R-oxybutynin for 4 to 6 hours after a single dose of OROS oxybutynin, followed by …
Number of citations: 54 www.sciencedirect.com
MAA Siddiqui, CM Perry, LJ Scott - Drugs, 2004 - Springer
The OROS®-based oxybutynin extended-release (ER) formulation (Lyrinel XL™; Ditropan XL®) represents a new form of oral delivery for oxybutynin, a muscarinic receptor antagonist …
Number of citations: 56 link.springer.com
M Preik, D Albrecht, M O'Connell, C Hampel… - BJU …, 2004 - Wiley Online Library
… The principle finding of the present study is that orally administered oxybutynin increases plasma concentrations of R-oxybutynin stepwise over a dose of 5–30 mg, which remains …
P Krause, U Fuhr, J Schnitker, U Albrecht, R Stein… - The Journal of …, 2013 - Elsevier
Purpose We investigated the pharmacokinetics of intravesical oxybutynin and discuss the clinical implications of the results. Materials and Methods We performed an open label, …
Number of citations: 39 www.sciencedirect.com
YE Yarker, KL Goa, A Fitton - Drugs & aging, 1995 - Springer
Synopsis Oxybutynin possesses anticholinergic and spasmolytic properties, which together form the basis for its use as a therapeutic option in patients with overactive detrusor function …
Number of citations: 468 link.springer.com
K Jirschele, PK Sand - International urogynecology journal, 2013 - Springer
… Mean R-oxybutynin plasma concentrations following a single dose of Ditropan® XL 10 mg and oxybutynin 5 mg administered every 8 h (n = 23 for each treatment) [73] …
Number of citations: 53 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.